2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide can prevent the activation and proliferation of B-cells, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. In addition, 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce tumor growth and inflammation in animal models of cancer and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its high potency and selectivity for BTK, which can provide more specific and reliable results compared to other BTK inhibitors. However, one limitation is that 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the use of 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Another direction is the investigation of 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide could lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has been found to have potential therapeutic uses in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, 2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)8-2-1-3-9(6-8)15-10(17)7-18-5-4-16/h1-3,6,16H,4-5,7H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROBKRLKNXWAFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSCCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.